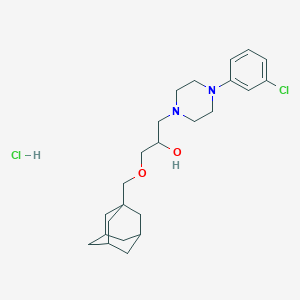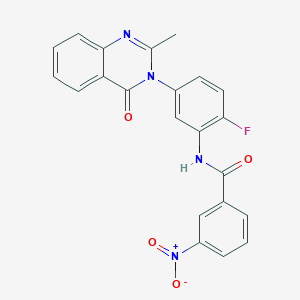
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide, also known as FN1, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Quinazoline Derivatives : Studies have explored the synthesis of various quinazoline antifolates with modifications in the benzoyl ring, demonstrating their potential in inhibiting thymidylate synthase and cell growth in culture. These include analogs like 2-methyl-3,4-dihydro-4-oxoquinazoline, indicating the versatile synthetic applications of similar compounds (Marsham et al., 1990).
One-Pot Synthesis Methods : Research has also focused on simplified one-pot synthesis methods for creating 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides, which can be related to the synthesis of compounds like N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide (Angel H. Romero et al., 2013).
Antibacterial Properties of Fluoroquinolones : Fluoroquinolones, with structures similar to this compound, have been studied for their potent antibacterial activities against a range of bacteria, highlighting the potential use of such compounds in the development of new antibacterial agents (Y. Kuramoto et al., 2003).
Chemical Properties and Applications
Ni(II) Complexes with Quinazoline Ligands : The synthesis and characterization of nickel (II) complexes with quinazoline-type ligands demonstrate the potential of these compounds in creating metal-organic frameworks for various applications, including antimicrobial studies (Lan‐Qin Chai et al., 2017).
Iron-Catalyzed Synthesis : Iron-catalyzed methods for the synthesis of quinazolinones, similar to the structure of the compound , have been explored, showing the utility of iron as a catalyst in organic synthesis processes (Huamin Wang et al., 2013).
Pd-Catalyzed Formation of Quinazolinones : The palladium-catalyzed formation of quinazolinones from benzyl alcohols and aminobenzamides is another example of the chemical versatility and potential applications of compounds structurally related to this compound (Hidemasa Hikawa et al., 2012).
Imaging and Diagnostic Applications
- PET Imaging with Fluorine-18-Labeled Analogs : The development of fluorine-18-labeled benzamide analogs for PET imaging of sigma2 receptor status in solid tumors demonstrates the potential diagnostic applications of fluorinated compounds, which may include structures similar to the compound (Z. Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c1-13-24-19-8-3-2-7-17(19)22(29)26(13)15-9-10-18(23)20(12-15)25-21(28)14-5-4-6-16(11-14)27(30)31/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPVQPYHDDPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

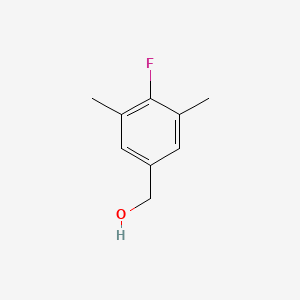
![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)
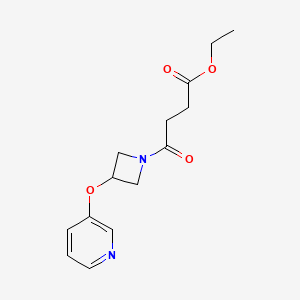
![N-(3-chloro-4-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2732631.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)
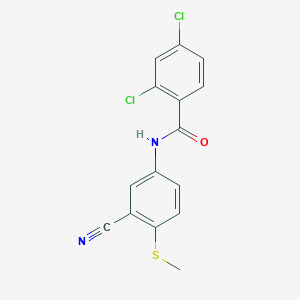
![13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2732639.png)
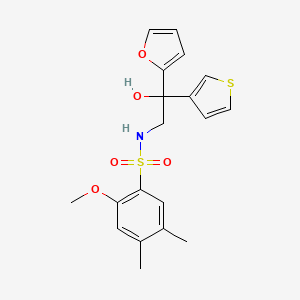

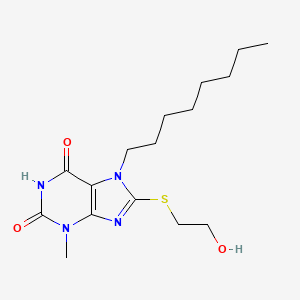
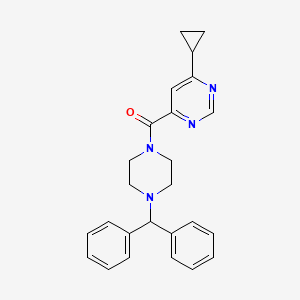
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2732648.png)
